molecular formula C13H21N3O2 B5037585 N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

Cat. No. B5037585
M. Wt: 251.32 g/mol
InChI Key: QVIBNHWXNAJYEK-UHFFFAOYSA-N
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Description

“N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One of the methods involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles . Another method involves the Ph3P–I2-mediated dehydrative condensation . The synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has also been developed .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles involve various processes. For instance, an annulation reaction, followed by desulfurization/intramolecular rearrangement, can give a maximum of 94% yield .

Future Directions

The future directions for the research and development of oxadiazoles include the design of new chemical entities with potential anti-infective activity . The versatility of oxadiazoles in the arsenal of drug discovery due to their nitrogen- and oxygen-containing scaffolds has gained momentum . This opens up opportunities for further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(17)14-9-5-8-12-15-13(16-18-12)11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBNHWXNAJYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC(=NO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

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